1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione
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Overview
Description
1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine moiety in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione can be achieved through the Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-ketoester, and urea. This reaction is typically catalyzed by acids, such as Brønsted acidic ionic liquids or supported heteropoly acids, under solvent-free conditions . The reaction conditions are mild, often carried out at room temperature, and the catalysts can be reused without significant loss in yield .
Industrial Production Methods
In industrial settings, the Biginelli reaction is optimized for large-scale production by employing heterogeneous catalysis. This allows for easy recovery of the product and recycling of the catalyst, making the process economically and environmentally favorable .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized using reagents like N-bromosuccinimide (NBS).
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Oxidation: NBS is commonly used for benzylic oxidation.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted dihydropyrimidinones and their oxidized or reduced derivatives.
Scientific Research Applications
1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being studied for its potential use as a calcium channel blocker and antihypertensive agent.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, thereby reducing cellular excitability and contraction . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one: A simpler analog with similar biological activities.
1,3-Dimethyluracil: Another pyrimidine derivative with distinct pharmacological properties.
Uniqueness
1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione is unique due to its benzyloxy substituents, which enhance its lipophilicity and potentially improve its bioavailability and pharmacokinetic properties compared to simpler analogs .
Properties
CAS No. |
75500-05-9 |
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Molecular Formula |
C20H22N2O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1,3-bis(phenylmethoxymethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C20H22N2O4/c23-19-11-12-21(15-25-13-17-7-3-1-4-8-17)20(24)22(19)16-26-14-18-9-5-2-6-10-18/h1-10H,11-16H2 |
InChI Key |
DAZQJFOIWPUTBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N(C1=O)COCC2=CC=CC=C2)COCC3=CC=CC=C3 |
Origin of Product |
United States |
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